molecular formula C20H23N5O2 B2934997 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 899726-70-6

6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2934997
CAS RN: 899726-70-6
M. Wt: 365.437
InChI Key: AISXPSLGMRXXJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. One method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . This method provides a convenient step for the synthesis of imidazole compounds without requiring methylation and dehydration steps, which are problematic processes in previous methods .


Molecular Structure Analysis

Imidazole compounds have a unique structure with two nitrogen atoms in the five-membered ring . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds can participate in various chemical reactions. For example, they can be used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione” would depend on its exact molecular structure.

Scientific Research Applications

Luminescence Sensing

One of the notable applications of compounds related to 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is in luminescence sensing. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibited selective sensitivity to benzaldehyde derivatives, showcasing their potential as fluorescence sensors for these chemicals (Shi et al., 2015).

Lck Kinase Inhibition

Research by Snow et al. (2002) identified an imidazo[4,5-h]isoquinolin-7,9-dione, structurally related to the compound , as a competitive inhibitor of lck kinase. This discovery is significant in the context of developing new therapeutic agents (Snow et al., 2002).

Synthesis of Purine Analogs

Alves et al. (1994) discussed the synthesis of disubstituted 1-benzylimidazoles, which are crucial precursors for purine analogs. The significance of this research lies in its contribution to the synthesis of pharmacologically important compounds (Alves et al., 1994).

Cytotoxic Activity Studies

Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which exhibited potent cytotoxic properties against various cancer cell lines. This research indicates the potential therapeutic applications of such compounds in cancer treatment (Deady et al., 2003).

Antiviral and Antihypertensive Activity

Nilov et al. (1995) conducted a study on 7,8-polymethylenepurine derivatives, showing their use in investigating antiviral and antihypertensive activities. Such studies are essential for the development of new drugs in these therapeutic areas (Nilov et al., 1995).

Photosystem II Inhibition

Research by Oettmeier et al. (2001) identified heterocyclic ortho-quinones, including compounds structurally similar to 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione, as excellent inhibitors at the Q(B) site of the photosystem II D1 reaction center protein. This finding has implications for the development of new types of Photosystem II inhibitors (Oettmeier et al., 2001).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and functional groups. They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

The safety and hazards of a specific imidazole compound would depend on its exact structure. Some imidazole compounds can be combustible and may have acute toxic effects .

Future Directions

The future directions in the study of imidazole compounds could involve the development of new drugs. Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name

6-(2,4-dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-6-9-23-18(26)16-17(22(5)20(23)27)21-19-24(16)11-14(4)25(19)15-8-7-12(2)10-13(15)3/h7-8,10-11H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISXPSLGMRXXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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